molecular formula C15H10N2O3 B5828511 4-(1,3-Dioxoisoindol-2-yl)benzamide

4-(1,3-Dioxoisoindol-2-yl)benzamide

Número de catálogo: B5828511
Peso molecular: 266.25 g/mol
Clave InChI: FXKIJQYFXQLOQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1,3-Dioxoisoindol-2-yl)benzamide is a phthalimide-derived compound characterized by a benzamide core substituted with a 1,3-dioxoisoindole moiety. Its synthesis typically involves coupling reactions using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) in acetonitrile, followed by the addition of aromatic amines . This compound has garnered attention for its diverse pharmacological applications. Studies highlight its anticoagulant properties, where structural analogs demonstrate efficacy in inhibiting thrombosis pathways .

Propiedades

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c16-13(18)9-5-7-10(8-6-9)17-14(19)11-3-1-2-4-12(11)15(17)20/h1-8H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKIJQYFXQLOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindol-2-yl)benzamide typically involves the condensation of phthalic anhydride with an appropriate amine, followed by further reactions to introduce the benzamide group. One common method involves the reaction of phthalic anhydride with 4-aminobenzoic acid in the presence of a base such as triethylamine under reflux conditions . The resulting intermediate is then subjected to amidation reactions using carbodiimide coupling agents to yield the final product .

Industrial Production Methods

Industrial production methods for 4-(1,3-Dioxoisoindol-2-yl)benzamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

4-(1,3-Dioxoisoindol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.

    Substitution: The benzamide group can undergo substitution reactions, where different substituents are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced benzamide compounds.

Mecanismo De Acción

The mechanism of action of 4-(1,3-Dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. For instance, in cancer research, it has been shown to interfere with cell proliferation and induce apoptosis in cancer cells.

Comparación Con Compuestos Similares

Phthalimide Derivatives with Insecticidal Activity

Three closely related phthalimide-benzamide hybrids—4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide , N-(1,3-Dioxoisoindolin-2-yl)-4-(4-chlorobenzamido)benzamide , and N-(1,3-Dioxoisoindolin-2-yl)-4-(4-methylbenzamido)benzamide —show enhanced insecticidal potency compared to the parent compound. The introduction of electron-withdrawing (e.g., chloro) or electron-donating (e.g., methyl) groups on the benzamide ring improves bioconcentration factors and reduces LD50 values, indicating structural modifications directly influence bioactivity .

Compound Name Substituent LD50 (μg/fly) Key Feature
4-(1,3-Dioxoisoindol-2-yl)benzamide None 1.91 Baseline insecticidal activity
4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide Benzamido 0.70 Enhanced potency and bioconcentration
N-(1,3-Dioxoisoindolin-2-yl)-4-(4-chlorobenzamido)benzamide 4-Chlorobenzamido 0.85 Improved electron-withdrawing effects
N-(1,3-Dioxoisoindolin-2-yl)-4-(4-methylbenzamido)benzamide 4-Methylbenzamido 1.10 Electron-donating group optimization

Antifungal 1,3,4-Oxadiazole-Benzamide Hybrids

Compounds LMM5 and LMM11 (1,3,4-oxadiazoles) share a benzamide scaffold but incorporate sulfamoyl and aryl groups. These derivatives inhibit thioredoxin reductase (Trr1) in Candida albicans, demonstrating antifungal activity. Unlike 4-(1,3-Dioxoisoindol-2-yl)benzamide, their mechanism involves targeting redox enzymes, highlighting structural diversity in pharmacological targeting .

Tyrosine Kinase Inhibitor IM (Imatinib Analog)

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide (IM) is a therapeutic benzamide derivative. While structurally distinct, its metabolism underscores the importance of substituents on pharmacokinetics.

Key Research Findings

  • Structural Flexibility : Substituents on the benzamide ring (e.g., chloro, methyl, benzamido) significantly enhance bioactivity, with electron-withdrawing groups offering the highest potency .
  • Mechanistic Diversity : While 4-(1,3-Dioxoisoindol-2-yl)benzamide targets insecticidal and anticoagulant pathways, oxadiazole derivatives (LMM5/LMM11) inhibit fungal redox enzymes, illustrating scaffold-dependent mechanisms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.